molecular formula C8H10ClF3N2 B12496946 (S)-1-(4-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride

(S)-1-(4-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride

Cat. No.: B12496946
M. Wt: 226.62 g/mol
InChI Key: KSBPCNXMVVFOSR-UHFFFAOYSA-N
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Description

(S)-1-(4-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a pyridine ring

Preparation Methods

The synthesis of (S)-1-(4-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride typically involves the use of pyridine derivatives and trifluoromethylating agents. One common method includes the reaction of 4-(trifluoromethyl)pyridine with an appropriate amine under controlled conditions to yield the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

(S)-1-(4-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

(S)-1-(4-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-(4-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

(S)-1-(4-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride can be compared with other similar compounds such as:

Properties

Molecular Formula

C8H10ClF3N2

Molecular Weight

226.62 g/mol

IUPAC Name

1-[4-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride

InChI

InChI=1S/C8H9F3N2.ClH/c1-5(12)7-4-6(2-3-13-7)8(9,10)11;/h2-5H,12H2,1H3;1H

InChI Key

KSBPCNXMVVFOSR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CC(=C1)C(F)(F)F)N.Cl

Origin of Product

United States

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